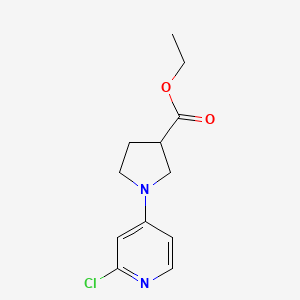
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
描述
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 2-chloropyridin-4-yl substituent and an ethyl ester group. This structure combines the conformational flexibility of the pyrrolidine ring with the aromatic and electronic properties of the chloropyridine moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
属性
IUPAC Name |
ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWFJJEHAPGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a chloropyridine moiety, which is crucial for its biological interactions. The presence of the carboxylate group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structure allows it to bind effectively to target proteins involved in cell proliferation and survival.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:
Antimicrobial Studies
A study explored the antimicrobial efficacy of various derivatives, including this compound, against multidrug-resistant pathogens. The results showed significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, suggesting that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compound's IC50 was determined through MTT assays, revealing a dose-dependent response in cancer cell viability .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidine ring or the chloropyridine substituent can significantly influence its potency and selectivity. For instance, substituents that enhance electron density on the aromatic ring have been correlated with increased anticancer activity .
Data Summary
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate and related compounds, focusing on substituents, physicochemical properties, and synthetic relevance.
Key Comparative Insights:
Core Structure and Flexibility
- The target compound’s pyrrolidine ring offers greater conformational flexibility compared to pyridine or pyrazole cores (e.g., ). This flexibility may enhance binding affinity in drug-receptor interactions.
- In contrast, dihydropyridine derivatives (e.g., ) exhibit partial saturation, reducing aromaticity but introducing reactivity at the formyl group.
Substituent Effects
- The 2-chloropyridin-4-yl group in the target compound provides a distinct electronic profile due to chlorine’s electron-withdrawing effect, influencing reactivity in nucleophilic aromatic substitution .
- Halogen diversity is evident in Ethyl 2-chloro-4-iodopyridine-3-carboxylate (), where iodine’s bulkiness may hinder certain reactions compared to chlorine.
The tert-Boc group in introduces steric protection for amines, a strategy common in prodrug design.
Synthetic Utility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


